molecular formula C15H22ClNO3S B14668240 2-(4-Morpholinyl)ethyl ((4-methylphenyl)thio)acetate hydrochloride CAS No. 35859-40-6

2-(4-Morpholinyl)ethyl ((4-methylphenyl)thio)acetate hydrochloride

Cat. No.: B14668240
CAS No.: 35859-40-6
M. Wt: 331.9 g/mol
InChI Key: KAHWPTZLNACYLF-UHFFFAOYSA-N
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Description

2-(4-Morpholinyl)ethyl ((4-methylphenyl)thio)acetate hydrochloride is an organic compound that features a morpholine ring, an ethyl group, and a thioacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Morpholinyl)ethyl ((4-methylphenyl)thio)acetate hydrochloride typically involves the reaction of 4-methylthiophenol with 2-(4-morpholinyl)ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Morpholinyl)ethyl ((4-methylphenyl)thio)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thioacetate moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The ethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Morpholinyl)ethyl ((4-methylphenyl)thio)acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Morpholinyl)ethyl ((4-methylphenyl)thio)acetate hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl {[2-(4-morpholinyl)ethyl]amino}acetate
  • Ethyl 2-(4-morpholinyl)-4-phenylbutanoate hydrochloride
  • 1-methyl-2-(4-morpholinyl)ethyl diphenylacetate hydrochloride

Uniqueness

2-(4-Morpholinyl)ethyl ((4-methylphenyl)thio)acetate hydrochloride is unique due to its combination of a morpholine ring and a thioacetate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

35859-40-6

Molecular Formula

C15H22ClNO3S

Molecular Weight

331.9 g/mol

IUPAC Name

2-morpholin-4-ylethyl 2-(4-methylphenyl)sulfanylacetate;hydrochloride

InChI

InChI=1S/C15H21NO3S.ClH/c1-13-2-4-14(5-3-13)20-12-15(17)19-11-8-16-6-9-18-10-7-16;/h2-5H,6-12H2,1H3;1H

InChI Key

KAHWPTZLNACYLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)OCCN2CCOCC2.Cl

Origin of Product

United States

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